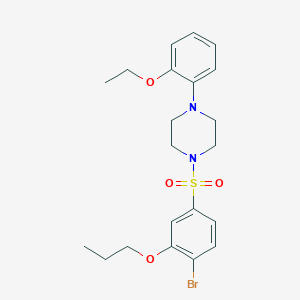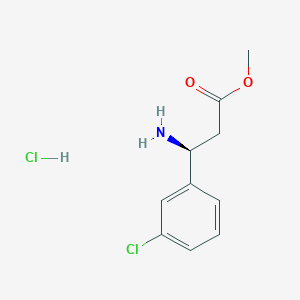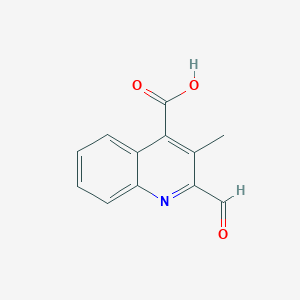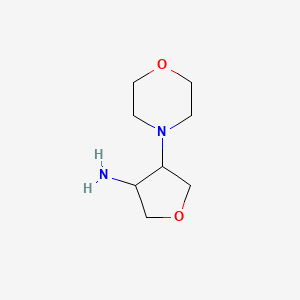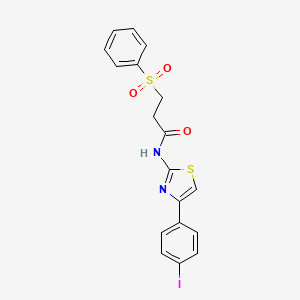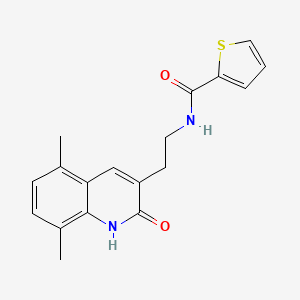
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide" involves multi-step processes that include condensation, oxidation, and coupling reactions. For example, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized through the oxidation of aldehydes followed by coupling with various amines, yielding compounds with potential antimycobacterial activity (Marvadi et al., 2020). This method highlights the potential synthesis pathway that could be adapted for the target compound, involving specific substitutions to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of compounds within the quinoline and thiophene families has been elucidated through spectral analysis and X-ray diffraction studies. For instance, the crystal structure of a thiophene-2-yl derivative was determined, providing insights into the molecular configuration, hydrogen bonding, and π-π interactions that stabilize the crystal structure (Sharma et al., 2016). These findings offer a foundational understanding of how the target compound's structure could be analyzed and interpreted.
Chemical Reactions and Properties
Chemical reactions involving quinoline and thiophene derivatives are diverse, encompassing a range of functional group transformations. For instance, the N-ethylation reaction of a quinoline derivative was studied, highlighting the regioselectivity of the reaction and its implications for functional group manipulation (Batalha et al., 2019). Such studies suggest the chemical reactivity that the target compound may exhibit, including its potential for undergoing substitution reactions that alter its chemical properties.
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. While specific data on the target compound were not identified, research on similar molecules provides a comparative basis. For example, the synthesis and crystal structure of thiophene-2-yl derivatives reveal details about their crystalline form and stability (Gudasi et al., 2006). This information can be used to infer the physical characteristics of the target compound, including its potential crystalline forms and stability under various conditions.
Chemical Properties Analysis
The chemical properties of quinoline and thiophene derivatives, such as reactivity, stability, and interaction with other chemicals, are defined by their molecular structure. Studies on the synthesis and reactivity of these compounds, such as their role in forming complex molecules and their antibacterial activities, provide insights into the chemical behavior of the target compound. For instance, novel quinazoline derivatives exhibited good antibacterial activity, suggesting the potential biological relevance of similar compounds (Selvakumar & Elango, 2017).
Aplicaciones Científicas De Investigación
Antitubercular Activity
A series of compounds, including those related to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide, have shown promising results as potent inhibitors of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. These novel compounds have been synthesized and screened for antitubercular activity, with some analogs demonstrating significant effectiveness against the bacteria with lower cytotoxicity profiles (Marvadi et al., 2020).
Anticancer Agents
Research has identified various derivatives of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide with potential as anticancer agents. Studies have focused on the synthesis and evaluation of these compounds, investigating their effectiveness in inhibiting cancer cell growth. Some compounds have shown promising results in terms of potency and potential therapeutic applications (Matiadis et al., 2013).
Antibacterial and Antifungal Properties
Compounds related to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide have been synthesized and screened for their antibacterial and antifungal activities. These studies have focused on their effects on various bacterial and fungal species, contributing to the understanding of their potential as antimicrobial agents (Desai et al., 2011).
Photostabilizers for Poly(vinyl chloride)
New thiophene derivatives, related to the chemical , have been synthesized and shown to reduce the level of photodegradation in poly(vinyl chloride) films. This research indicates the potential use of these compounds as photostabilizers, improving the durability and lifespan of PVC materials under UV exposure (Balakit et al., 2015).
Dye-Sensitized Solar Cells
Studies have explored the use of certain carboxylated cyanine dyes, structurally related to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide, in improving the photoelectric conversion efficiency of dye-sensitized solar cells. These dyes have shown potential in enhancing the performance of solar cells, indicating a possible application in renewable energy technologies (Wu et al., 2009).
Propiedades
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-5-6-12(2)16-14(11)10-13(17(21)20-16)7-8-19-18(22)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNYOCKWNKQEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-[[2-methyl-2-(5-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2498736.png)
![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)
![N-(2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2498743.png)
![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)
![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)
